Pexidartinib is a small molecule tyrosine kinase inhibitor that exhibits selective targeting of specific receptor tyrosine kinases (RTKs). [] These RTKs include the colony-stimulating factor 1 receptor (CSF1R), as well as c-kit and oncogenic FLT3. [] The primary mechanism through which Pexidartinib exerts its effects is by inhibiting the CSF-1/CSF-1R pathway. [] By targeting this pathway, Pexidartinib effectively disrupts the proliferation of specific cell lines and facilitates the process of ligand-induced autophosphorylation of the CSF1 receptor. [] This targeted action makes Pexidartinib a promising candidate for scientific investigations exploring the roles of CSF1R, c-kit, and FLT3 in various cellular processes and disease models.
Pexidartinib is classified as a small-molecule tyrosine kinase inhibitor. It is specifically designed to inhibit the colony-stimulating factor 1 receptor (CSF1R), which plays a crucial role in macrophage recruitment and proliferation. The compound is also known by its developmental code name PLX3397 and is formulated as pexidartinib hydrochloride . It has been investigated for the treatment of symptomatic tenosynovial giant cell tumors that are not amenable to surgical intervention .
The synthesis of pexidartinib involves a multi-step process that has been refined over time. The synthetic route includes four main stages utilizing well-defined starting materials. Key aspects of the synthesis include:
The final product is a white to off-white crystalline solid with slight hygroscopic properties. Its stability has been confirmed through various tests showing no significant degradation under high temperature or photostability conditions .
The molecular formula of pexidartinib is CHClNO, with a molecular weight of approximately 364.88 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine core with various substituents that contribute to its biological activity.
Pexidartinib undergoes several chemical reactions during its metabolism and interactions with biological targets:
These reactions are essential for understanding the pharmacokinetics of pexidartinib in clinical settings.
Pexidartinib functions by selectively inhibiting the CSF1R pathway. Its mechanism involves:
Pexidartinib exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and ensuring consistent therapeutic efficacy.
Pexidartinib has shown promise in various clinical applications:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8